molecular formula C25H27N5 B1666103 AT-56 CAS No. 162640-98-4

AT-56

Cat. No.: B1666103
CAS No.: 162640-98-4
M. Wt: 397.5 g/mol
InChI Key: LQNGMDUIRLSESZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is an organic compound with the molecular formula C8H6Cl2F3NO. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

AT-56, also known as “4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine”, is a potent, selective, and orally active inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS) . L-PGDS is one of the primary targets of this compound. This enzyme plays a crucial role in the production of Prostaglandin D2 (PGD2) from arachidonic acid .

Mode of Action

This compound interacts with its target, L-PGDS, by binding competitively at the enzyme’s catalytic pocket . This interaction inhibits the production of PGD2 by L-PGDS-expressing cells . It’s important to note that this compound selectively suppresses the drowsiness or pain reaction mediated by L-PGDS-catalyzed PGD2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting L-PGDS, this compound prevents the conversion of PGH2 to PGD2, a lipid signaling molecule that activates two receptors, DP1 and DP2 . DP1 is involved in centrally mediated processes such as sleep and pain, while DP2 is involved in inflammation .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has a high oral bioavailability of 82%, indicating that a significant proportion of the orally administered dose reaches systemic circulation . The compound also has a half-life of 1.71 hours when administered orally, suggesting that it is relatively stable in the body .

Result of Action

The inhibition of L-PGDS by this compound leads to a decrease in the production of PGD2 . This can result in the suppression of certain reactions mediated by PGD2, such as drowsiness or pain . In animal models, this compound has been shown to suppress the PGD2 production in the brain and the L-PGDS-mediated allergic airway inflammation .

Biochemical Analysis

Biochemical Properties

AT-56 interacts with L-PGDS, a major protein in human cerebrospinal fluid (CSF), to inhibit the production of PGD2 . This interaction is competitive, making this compound a selective inhibitor of L-PGDS .

Cellular Effects

This compound influences cell function by decreasing the production of PGD2, a prostaglandin that induces sleep, regulates nociception, inhibits platelet aggregation, and acts as an allergic mediator . By inhibiting L-PGDS, this compound reduces the levels of PGD2, thereby potentially altering these cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to L-PGDS and inhibiting its activity . This prevents the isomerization of PGH2 to PGD2, thereby reducing the levels of PGD2 in the brain and other tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been found to decrease the numbers of total cells, infiltrating eosinophils, and monocytes in bronchoalveolar lavage fluid of L-PGDS transgenic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 10 mg/kg, this compound significantly decreased the numbers of total cells, infiltrating eosinophils, and monocytes in bronchoalveolar lavage fluid of L-PGDS transgenic mice .

Metabolic Pathways

This compound is involved in the prostaglandin synthesis pathway, where it inhibits the conversion of PGH2 to PGD2 by L-PGDS . This could potentially affect metabolic flux and metabolite levels.

Transport and Distribution

Given its role as an inhibitor of L-PGDS, it is likely that it is transported to areas where L-PGDS is present, such as the central nervous system and male genital organs .

Subcellular Localization

As an inhibitor of L-PGDS, it is likely that it is localized to the same areas as L-PGDS, which is a major protein in human CSF .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones and carboxylic acids, while reduction can produce different amines .

Scientific Research Applications

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral drugs like efavirenz.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is unique due to its specific combination of functional groups, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoroacetyl group imparts distinct chemical properties that are advantageous in certain synthetic pathways .

Properties

IUPAC Name

1-[4-(2H-tetrazol-5-yl)butyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-3-9-22-19(7-1)12-13-20-8-2-4-10-23(20)25(22)21-14-17-30(18-15-21)16-6-5-11-24-26-28-29-27-24/h1-4,7-10,12-13H,5-6,11,14-18H2,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNGMDUIRLSESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CCCCC5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471559
Record name AT-56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162640-98-4
Record name AT-56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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